molecular formula C18H15NO3S B13803304 5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)- CAS No. 50332-27-9

5H-1,3-DIOXOLO(4,5-b)CARBAZOLE, 6,7,8,9-TETRAHYDRO-5-(2-THENOYL)-

Cat. No.: B13803304
CAS No.: 50332-27-9
M. Wt: 325.4 g/mol
InChI Key: YZVRSLDSWQBCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- is a complex organic compound with a unique structure that includes a dioxolo ring fused to a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and reagents such as hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(cyclopentylacetyl)-
  • 6,7-Dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]

Uniqueness

5H-1,3-Dioxolo(4,5-b)carbazole, 6,7,8,9-tetrahydro-5-(2-thenoyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dioxolo ring fused to a carbazole core and the presence of a thenoyl group make it different from other similar compounds .

Properties

CAS No.

50332-27-9

Molecular Formula

C18H15NO3S

Molecular Weight

325.4 g/mol

IUPAC Name

5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-b]carbazol-9-yl(thiophen-2-yl)methanone

InChI

InChI=1S/C18H15NO3S/c20-18(17-6-3-7-23-17)19-13-5-2-1-4-11(13)12-8-15-16(9-14(12)19)22-10-21-15/h3,6-9H,1-2,4-5,10H2

InChI Key

YZVRSLDSWQBCBD-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC4=C(C=C3N2C(=O)C5=CC=CS5)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.